molecular formula C5H12ClF2N B2707277 3,3-Difluoro-2-methylbutan-1-amine;hydrochloride CAS No. 2375269-14-8

3,3-Difluoro-2-methylbutan-1-amine;hydrochloride

Cat. No.: B2707277
CAS No.: 2375269-14-8
M. Wt: 159.6
InChI Key: NLOVLJBWJDFQGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-methylbutan-1-amine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, pressure regulation, and the use of catalysts to increase yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-methylbutan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Difluoro-2-methylbutan-1-amine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The presence of fluorine atoms enhances its binding affinity and selectivity towards target molecules, making it a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-2-methylbutan-1-amine;hydrochloride is unique due to the specific positioning of its fluorine atoms and methyl group, which confer distinct chemical and biological properties. This unique structure enhances its reactivity and selectivity in various chemical reactions and biological interactions, making it a valuable compound in research and industrial applications .

Biological Activity

3,3-Difluoro-2-methylbutan-1-amine; hydrochloride is a fluorinated amine that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C5H10F2NHClC_5H_{10}F_2N\cdot HCl and is characterized by the presence of two fluorine atoms attached to the third carbon of a butanamine structure, alongside a methyl group on the second carbon. The hydrochloride form enhances its solubility and stability in aqueous solutions, making it suitable for various biochemical applications.

The biological activity of 3,3-difluoro-2-methylbutan-1-amine; hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atoms in its structure significantly influence binding affinities and selectivity towards biological targets. Such interactions can lead to modulation of metabolic pathways and enzyme activities, which are crucial for therapeutic efficacy.

Biological Activity

Research indicates that 3,3-difluoro-2-methylbutan-1-amine; hydrochloride exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that fluorinated amines can inhibit bacterial growth. While specific data on this compound is limited, similar compounds have shown promising antibacterial properties against various pathogens.
  • Antiviral Properties : Some fluorinated compounds have been reported to possess antiviral activities, potentially making them candidates for further investigation in viral infections.

Study on Enzyme Interaction

A study investigated the interaction of 3,3-difluoro-2-methylbutan-1-amine; hydrochloride with specific kinases involved in cellular signaling pathways. The results indicated enhanced binding affinity compared to non-fluorinated analogs, suggesting that the presence of fluorine atoms could be pivotal in developing selective inhibitors for therapeutic use.

Pharmacological Profiling

In pharmacological profiling, this compound was tested against various cell lines to assess its cytotoxicity and efficacy. Results demonstrated moderate cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. The structure-activity relationship (SAR) studies revealed that modifications in the fluorination pattern significantly affected biological activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3,3-difluoro-2-methylbutan-1-amine; hydrochloride, a comparison with structurally similar compounds was conducted:

Compound NameMolecular FormulaUnique Features
2,2-Difluoro-3-methylbutan-1-amine hydrochlorideC5H10F2N·HClDifferent branching structure affecting reactivity
4,4-Difluoro-2-methylbutan-1-amine hydrochlorideC5H10F2N·HClAdditional fluorine substitution
3,3-Difluoro-2-methylpentan-1-amine hydrochlorideC6H12F2N·HClExtended carbon chain influencing activity

This table illustrates how variations in structure can lead to different biological activities and pharmacological profiles.

Properties

IUPAC Name

3,3-difluoro-2-methylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2N.ClH/c1-4(3-8)5(2,6)7;/h4H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOVLJBWJDFQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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